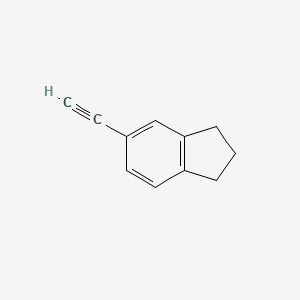

5-Ethynylindane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-ethynyl-2,3-dihydro-1H-indene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10/c1-2-9-6-7-10-4-3-5-11(10)8-9/h1,6-8H,3-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQVASHYUPQHESX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC2=C(CCC2)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Ethynyl Group in Bioorthogonal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of the ethynyl group as a bioorthogonal reporter has revolutionized the study of biological processes in living systems. Its small size, metabolic stability, and unique reactivity with specific chemical partners have enabled the precise labeling and visualization of a wide array of biomolecules, from proteins and nucleic acids to glycans and lipids, without perturbing their native functions. This technical guide provides a comprehensive overview of the properties of ethynyl-containing bioorthogonal probes, their applications, and detailed protocols for their use.

Core Properties of Ethynyl-Containing Probes

Ethynyl-containing probes are characterized by a terminal alkyne functional group (C≡CH). This seemingly simple moiety imparts several key properties that make it an ideal tool for bioorthogonal chemistry.

Reactivity and Selectivity: The terminal alkyne is exceptionally rare in biological systems, ensuring that probes containing this group exhibit high selectivity and do not engage in side reactions with endogenous molecules.[1][2] Its primary bioorthogonal reactions are the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient "click" reaction involves the formation of a stable triazole linkage between a terminal alkyne and an azide in the presence of a copper(I) catalyst.[3][4] The reaction is extremely fast and high-yielding, making it suitable for a wide range of applications.[2]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential cytotoxicity of the copper catalyst in living cells, strained cyclooctynes were developed.[][6] The ring strain of these molecules allows them to react spontaneously with azides without the need for a catalyst, making SPAAC ideal for live-cell imaging and in vivo studies.[][7]

Stability: Ethynyl-containing probes are generally stable under physiological conditions, a critical requirement for bioorthogonal reactions. The resulting triazole linkage formed during CuAAC and SPAAC is also highly stable.[8]

Steric Considerations: The small size of the ethynyl group is a significant advantage, as it minimizes potential steric hindrance when incorporated into biomolecules, thereby preserving their natural structure and function.[2][9] However, the bulkiness of some strained cyclooctynes used in SPAAC can sometimes present steric challenges.[9]

Fluorescence Properties and Quenching: Many ethynyl-containing probes are designed to be fluorescent or to react with a fluorescent partner for detection. The introduction of an ethynyl group can influence the photophysical properties of a fluorophore.[10] A common challenge is fluorescence quenching, where the fluorescence intensity of a probe is decreased by its environment.[11][12][13] This can be caused by factors such as the presence of water, dissolved oxygen, or interactions with biological molecules.[11][14] In some cases, the bioorthogonal reaction itself can be designed to "turn on" fluorescence, reducing background signal from unreacted probes.[15]

Quantitative Data on Ethynyl-Containing Probes

The efficiency of bioorthogonal labeling depends on the reaction kinetics and the photophysical properties of the probes. The following tables summarize key quantitative data for commonly used ethynyl-containing probes and their reactions.

Table 1: Reaction Kinetics of Bioorthogonal Reactions with Ethynyl Probes

| Reaction | Alkyne Probe Type | Azide Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference(s) |

| CuAAC | Terminal Alkyne | Benzyl Azide | ~10⁴ - 10⁵ | [4] |

| SPAAC | DIBO (Dibenzocyclooctyne) | Alexa488-azide | 62 ± 12 | [16] |

| BCN (Bicyclo[6.1.0]nonyne) | Benzyl Azide | 0.3 - 1.0 | [17] | |

| DBCO (Dibenzoazacyclooctyne) | Benzyl Azide | ~0.3 | [17] | |

| BARAC (Biarylazacyclooctynone) | Benzyl Azide | ~1.0 | [17] | |

| [9+1]CPP | Benzyl Azide | 2.94 | [18] | |

| [11+1]CPP | Benzyl Azide | 1.29 | [18] | |

| fluor[11+1]CPP | Benzyl Azide | 1.16 | [18] | |

| m[9+1]CPP | Benzyl Azide | 3.56 | [18] |

Table 2: Photophysical Properties of Selected Ethynyl-Containing Fluorophores

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Notes | Reference(s) |

| Ethynylphenanthrene | Varies with substitution | Varies with substitution | Increased compared to phenanthrene | Quantum yields are dependent on the position of the ethynyl group. | [10] |

| C3-ethynylated chlorin dyads | ~420 | ~670 | 0.14 - 0.29 | Fluorescence quenching observed in ortho-substituted dyad. | [19] |

| Oligomeric Phenylene Ethynylenes (OPEs) | Varies | Varies | Varies | Photophysical properties are tunable by modifying functional groups. | [20] |

Experimental Protocols

Detailed and reliable protocols are crucial for the successful application of ethynyl-containing bioorthogonal probes.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Labeling Biomolecules in Solution

This protocol provides a general procedure for labeling an alkyne-modified biomolecule with an azide-containing cargo.

Materials:

-

Alkyne-modified biomolecule

-

Azide-containing cargo (e.g., fluorescent dye, biotin)

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

-

Copper-binding ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)

-

Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)

-

Aminoguanidine hydrochloride stock solution (e.g., 100 mM in water)

-

Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

Procedure:

-

In a microcentrifuge tube, prepare a solution of the alkyne-modified biomolecule in the reaction buffer to the desired final concentration.

-

Add the azide-containing cargo to the reaction mixture. A 2 to 10-fold molar excess of the azide over the alkyne is typically used.[3]

-

In a separate tube, premix the CuSO₄ and ligand solutions. A 1:5 molar ratio of copper to ligand is common to protect the biomolecule from oxidative damage.[3][21]

-

Add the premixed copper/ligand solution to the reaction mixture. Final copper concentrations typically range from 50 to 250 µM.[3]

-

Add the aminoguanidine solution to a final concentration of 1 mM to scavenge reactive oxygen species.[22][23]

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2.5 to 5 mM.[3][22]

-

Gently mix the reaction and incubate at room temperature for 1-4 hours, or overnight at 4°C. Protect from light if using a fluorescent azide.

-

The labeled biomolecule can be purified from excess reagents using standard methods such as dialysis, size-exclusion chromatography, or precipitation.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Protein Labeling

This protocol describes the labeling of a protein containing a genetically encoded azide-bearing unnatural amino acid with a strained alkyne-fluorophore conjugate in living cells.

Materials:

-

Mammalian cells expressing the azide-modified protein of interest

-

Strained alkyne-fluorophore conjugate (e.g., DBCO-fluorophore, BCN-fluorophore)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

Procedure:

-

Culture the cells expressing the azide-modified protein to the desired confluency.

-

Prepare a stock solution of the strained alkyne-fluorophore conjugate in a biocompatible solvent such as DMSO.

-

Dilute the strained alkyne-fluorophore stock solution in pre-warmed cell culture medium to the desired final concentration (typically 1-10 µM).

-

Remove the existing medium from the cells and add the medium containing the strained alkyne-fluorophore.

-

Incubate the cells for 1-2 hours at 37°C in a CO₂ incubator.[24] The optimal incubation time may need to be determined empirically.

-

After incubation, remove the labeling medium and wash the cells three times with pre-warmed PBS to remove excess unreacted probe.

-

The cells are now ready for imaging using fluorescence microscopy.

Protocol 3: Metabolic Labeling of DNA with 5-Ethynyl-2'-deoxyuridine (EdU)

This protocol outlines the labeling of newly synthesized DNA in proliferating cells using the thymidine analog EdU, followed by detection via CuAAC.

Materials:

-

Proliferating cells

-

5-Ethynyl-2'-deoxyuridine (EdU)

-

Cell culture medium

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Click reaction cocktail:

-

Fluorescent azide (e.g., Alexa Fluor 488 azide)

-

Copper(II) sulfate (CuSO₄)

-

Reaction buffer additive (e.g., sodium ascorbate)

-

Reaction buffer

-

-

Wash buffer (e.g., 3% BSA in PBS)

-

DNA counterstain (e.g., DAPI)

Procedure:

-

Incubate proliferating cells with 10 µM EdU in their culture medium for a duration appropriate to label the desired cell population (e.g., 1-2 hours for S-phase cells).

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells twice with PBS.

-

Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.

-

Wash the cells twice with PBS.

-

Prepare the click reaction cocktail according to the manufacturer's instructions.

-

Add the click reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.

-

Wash the cells twice with wash buffer.

-

(Optional) Counterstain the nuclei with DAPI.

-

Mount the coverslips and image the cells using fluorescence microscopy.

Visualizations

The following diagrams illustrate key concepts and workflows related to ethynyl-containing bioorthogonal probes.

Caption: Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Caption: Mechanism of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Caption: General workflow for metabolic labeling and analysis using ethynyl-containing probes.

Caption: Workflow for activity-based protein profiling (ABPP) using ethynyl-containing probes.

References

- 1. benchchem.com [benchchem.com]

- 2. bioclone.net [bioclone.net]

- 3. jenabioscience.com [jenabioscience.com]

- 4. pubs.acs.org [pubs.acs.org]

- 6. manu56.magtech.com.cn [manu56.magtech.com.cn]

- 7. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Photochemical synthesis and photophysical features of ethynylphenanthrenes studied by emission and transient absorption measurements - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 11. pure.psu.edu [pure.psu.edu]

- 12. researchgate.net [researchgate.net]

- 13. Universal quenching of common fluorescent probes by water and alcohols - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05431C [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. From Bench to Cell: A Roadmap for Assessing the Bioorthogonal “Click” Reactivity of Magnetic Nanoparticles for Cell Surface Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. chemrxiv.org [chemrxiv.org]

- 19. researchgate.net [researchgate.net]

- 20. "PHOTOPHYSICAL PROPERTIES OF SYNTHETIC OLIGOMERIC PHENYLENE ETHYNYLENE" by Hugh F. Fritz Jr. [digitalrepository.unm.edu]

- 21. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]

- 24. pubs.acs.org [pubs.acs.org]

Synthesis and Characterization of Novel Ethynyl-Modified Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of the ethynyl group (–C≡CH) into molecular scaffolds is a powerful strategy in medicinal chemistry and materials science. This versatile functional group imparts unique electronic and steric properties, influencing a compound's reactivity, physicochemical characteristics, and biological activity.[1] Its linear geometry and ability to participate in a variety of chemical transformations make it a valuable tool for drug design, enabling the creation of potent and selective therapeutic agents.[1][2] This technical guide provides an in-depth overview of the synthesis and characterization of novel ethynyl-modified compounds, with a focus on key experimental protocols and data analysis.

I. Synthetic Methodologies

The Sonogashira coupling and copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," are two of the most prevalent and efficient methods for the synthesis of ethynyl-modified compounds.[3][4]

A. Sonogashira Coupling

The Sonogashira reaction is a robust cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[3][5]

Key Features:

-

Mild Reaction Conditions: Often performed at or near room temperature, making it suitable for sensitive substrates.[5]

-

High Functional Group Tolerance: Compatible with a wide array of functional groups, which is advantageous in the synthesis of complex molecules.[5]

-

Versatility: Applicable to a broad range of terminal alkynes and aryl/vinyl halides.[5]

Experimental Protocol: Standard Palladium/Copper Co-catalyzed Sonogashira Coupling

This protocol is a widely used method for the efficient coupling of a terminal alkyne with an aryl iodide or bromide.[5]

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 equivalent), terminal alkyne (1.1-1.5 equivalents), a palladium catalyst such as PdCl₂(PPh₃)₂ (2-5 mol%), and copper(I) iodide (1-5 mol%).[5]

-

Solvent and Base Addition: Add an anhydrous, deoxygenated solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF)) and an amine base such as triethylamine (NEt₃) or diisopropylamine (DIPA). The amine often serves as both the base and a co-solvent.[5]

-

Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).[5] Monitor the consumption of starting materials using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[5]

-

Work-up and Purification: Upon completion, quench the reaction with an aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the organic layer with brine, and dry it over anhydrous sodium sulfate. Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Experimental Workflow: Sonogashira Coupling

Caption: General experimental workflow for a Sonogashira coupling reaction.

B. Click Chemistry: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions.[4][6] The Cu(I)-catalyzed reaction between an azide and a terminal alkyne to form a 1,2,3-triazole is a prime example.[6]

Key Features:

-

High Selectivity: The reaction occurs exclusively between the azide and alkyne moieties, without interfering with most other functional groups present in biomolecules.[6]

-

Biocompatibility: The reaction can be performed in aqueous media, including in living cells, over a wide pH range (4-11).[6]

-

Simplicity and Efficiency: The protocol is straightforward and often proceeds to completion, allowing for the preparation of conjugates even in dilute solutions.[6]

Experimental Protocol: General CuAAC for Biomolecule Labeling

This protocol describes a general procedure for conjugating an alkyne-modified molecule to an azide-containing label.

-

Reagent Preparation: Prepare stock solutions of the alkyne-modified molecule, the azide-containing label, a copper(I) source (e.g., copper(II) sulfate with a reducing agent like sodium ascorbate, or a Cu(I)-ligand complex), and a suitable solvent (e.g., water, DMSO, DMF, or alcohols).[6]

-

Reaction Mixture: In a microcentrifuge tube, combine the alkyne-modified molecule and the azide label. Add the copper catalyst solution.

-

Incubation: Allow the reaction to proceed at room temperature for a specified time, which can range from minutes to a few hours. The reaction is typically quantitative.[6]

-

Purification (if necessary): Depending on the application, the resulting triazole conjugate may be used directly or purified using techniques like precipitation, size-exclusion chromatography, or HPLC.

II. Characterization Techniques

A combination of spectroscopic and analytical techniques is employed to confirm the structure and purity of newly synthesized ethynyl-modified compounds.

| Technique | Information Obtained | Typical Observations for Ethynyl Group |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure, including the connectivity and chemical environment of atoms. | ¹H NMR: The acetylenic proton (if present) typically appears as a singlet in the range of δ 2-3 ppm. ¹³C NMR: The sp-hybridized carbons of the alkyne typically resonate in the range of δ 65-90 ppm.[7] |

| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition of a compound. | Provides the exact mass of the synthesized molecule, confirming the successful incorporation of the ethynyl group. |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identifies the functional groups present in a molecule based on their characteristic vibrational frequencies. | A sharp, weak absorption band around 3300 cm⁻¹ corresponds to the C≡C-H stretching vibration of a terminal alkyne. A weak to medium band around 2100-2260 cm⁻¹ is characteristic of the C≡C stretching vibration. |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Provides information about the electronic transitions within a molecule. | The introduction of an ethynyl group can extend the π-conjugation of a system, leading to a bathochromic (red) shift in the absorption maximum (λ_max). For example, the ethynyl radical (C₂H) exhibits a broad absorption feature centered around 243 nm.[8] |

| X-ray Crystallography | Determines the precise three-dimensional arrangement of atoms in a crystalline solid. | Confirms the linear geometry of the ethynyl group and provides detailed bond lengths and angles.[9] |

Table 1: Spectroscopic Data for Representative Ethynyl-Modified Compounds

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | FT-IR (ν, cm⁻¹) | UV-Vis (λ_max, nm) | Reference |

| 2,7-bis[(trimethylsilyl)ethynyl]-9,9-dioctylfluorene | 7.70 (d), 7.59 (d), 7.54 (s), 2.04-1.99 (br), 1.29-1.02 (m), 0.81 (t), 0.72-0.64 (br) | 151.91, 140.66, 132.62, 125.09, 122.67, 120.35, 120.16, 105.4, 95.2, 55.37, 40.30, 31.78, 29.93, 29.19, 29.15, 23.74, 22.60, 14.06 | Not specified | Not specified | [10] |

| tbpyPt(C₂pym)₂ | 9.15 (d), 8.65 (d), 8.50 (s), 7.38 (dd), 7.05 (t) | Not specified | Not specified | 377 | [11] |

| Ph₃PAuC₂pym | 8.64 (d), 7.67–7.58 (m), 7.25 (t) | Not specified | Not specified | 275 | [11] |

| Cy₃PAuC₂pym | 8.60 (d), 7.06 (t), 2.07–1.15 (m) | Not specified | Not specified | 275 | [11] |

III. Role in Drug Discovery and Signaling Pathways

The strategic incorporation of an ethynyl group can significantly enhance the pharmacological profile of a drug candidate. It can act as a bioisostere for other functional groups, form critical interactions with target proteins, and serve as a handle for further chemical modification.[1] For instance, ethynyl-modified nucleosides have shown potent activity against various viruses, including HIV.[12][13]

Ethynyl-containing drugs often exert their effects by modulating specific cellular signaling pathways that are dysregulated in disease states.[1][14] Understanding these pathways is crucial for rational drug design and development.

Signaling Pathway: PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a key signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[14][15] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[14]

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

Logical Relationship: From Synthesis to Biological Evaluation

The development of novel ethynyl-modified compounds as potential drug candidates follows a logical progression from chemical synthesis to biological evaluation.

Caption: Logical workflow for the development of ethynyl-modified drug candidates.

IV. Conclusion

The synthesis and characterization of novel ethynyl-modified compounds represent a vibrant and impactful area of chemical research. The methodologies outlined in this guide, particularly Sonogashira coupling and click chemistry, provide efficient and versatile routes to a vast array of functionalized molecules.[5][6] Comprehensive characterization using a suite of analytical techniques is essential to confirm the identity and purity of these compounds. The unique properties conferred by the ethynyl group continue to be exploited in the design of novel therapeutics that can modulate key biological pathways, offering promising avenues for the treatment of a wide range of diseases.[1][14]

References

- 1. benchchem.com [benchchem.com]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. genelink.com [genelink.com]

- 5. benchchem.com [benchchem.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Click Modification of RNA at Adenosine: Structure and Reactivity of 7-Ethynyl- and 7-Triazolyl-8-aza-7-deazaadenosine in RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. 4′-Ethynyl Nucleoside Analogs: Potent Inhibitors of Multidrug-Resistant Human Immunodeficiency Virus Variants In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 14. lifechemicals.com [lifechemicals.com]

- 15. Signaling Pathways Involved in the Neuroprotective Effect of Osthole: Evidence and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chemistry of Precision: A Technical Guide to Bioorthogonal Labeling with Terminal Alkynes

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of biological systems, the ability to selectively tag and visualize biomolecules without perturbing their natural functions is paramount. Bioorthogonal chemistry has emerged as a revolutionary field that provides a powerful toolkit for such precise molecular labeling. Among the various bioorthogonal reactions, those involving terminal alkynes have become indispensable due to their reliability and versatility. This technical guide delves into the core principles of bioorthogonal chemistry with terminal alkynes, focusing on the two most prominent strategies: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). We provide a comprehensive overview of their mechanisms, quantitative comparisons, detailed experimental protocols, and troubleshooting guidance to empower researchers in their quest to unravel the complexities of biology and accelerate drug development.

Core Principles of Alkyne-Based Bioorthogonal Chemistry

Bioorthogonal reactions are chemical transformations that can occur within a living system without interfering with or being interfered by the native biochemical processes.[1][2] The terminal alkyne, a functional group largely absent in biological systems, serves as an ideal chemical handle for bioorthogonal labeling.[3] Its reactivity can be exquisitely controlled to form a stable covalent bond with a partner molecule, typically an azide, under biocompatible conditions.[4][5] This union results in the formation of a stable triazole linkage.[6] The two primary strategies to achieve this ligation are CuAAC and SPAAC.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, often referred to as "click chemistry," is a highly efficient and regioselective cycloaddition between a terminal alkyne and an azide, catalyzed by copper(I) ions.[7][8] This reaction is characterized by its rapid kinetics and high yields, making it a workhorse for in vitro bioconjugation.[9][10] The copper(I) catalyst plays a crucial role in activating the terminal alkyne, dramatically accelerating the reaction rate compared to the uncatalyzed Huisgen 1,3-dipolar cycloaddition.[5][11]

Mechanism of CuAAC:

The catalytic cycle of CuAAC involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide to form a six-membered copper-containing intermediate. This intermediate subsequently rearranges and, upon protonation, releases the stable 1,4-disubstituted triazole product and regenerates the copper(I) catalyst. To maintain the active Cu(I) oxidation state in aqueous, aerobic environments, a reducing agent, most commonly sodium ascorbate, is added to the reaction mixture to reduce any Cu(II) species back to Cu(I).[12] Furthermore, stabilizing ligands are often employed to protect the copper from oxidation and to enhance the reaction rate.[13][14]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To overcome the inherent cytotoxicity of the copper catalyst, which limits the application of CuAAC in living organisms, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed.[10][15] This reaction is a catalyst-free cycloaddition between an azide and a strained cyclooctyne.[12] The driving force for this reaction is the release of ring strain in the cyclooctyne upon forming the more stable triazole ring.[16][17]

Mechanism of SPAAC:

The reactivity of the cyclooctyne is directly related to the degree of its ring strain. Various cyclooctyne derivatives have been developed with modified ring structures to enhance their reaction kinetics.[18] The reaction proceeds through a concerted [3+2] cycloaddition mechanism, leading to the formation of a mixture of regioisomeric triazoles.[10][19] The absence of a metal catalyst makes SPAAC an ideal choice for live-cell imaging and in vivo applications.[20]

Quantitative Data Presentation

A critical aspect of selecting the appropriate bioorthogonal reaction is understanding its kinetic parameters. The following tables summarize the quantitative data for CuAAC and SPAAC reactions, providing a basis for comparison.

Comparison of CuAAC and SPAAC Reaction Kinetics

| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Key Takeaway |

| Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | 10 to 10⁴[17] | 10⁻² to 1 (with DBCO)[17] | CuAAC is typically 100 to 1000 times faster than SPAAC.[15][21] |

| Catalyst Requirement | Yes (Copper(I))[7] | No (Metal-free)[17] | SPAAC's key advantage is its biocompatibility due to the absence of a toxic catalyst.[17] |

| Biocompatibility | Limited in vivo due to copper cytotoxicity[10][17] | High, suitable for live-cell and in vivo applications[17][20] | SPAAC is the preferred method for studying biological processes in their native environment. |

| Regioselectivity | Exclusively 1,4-disubstituted triazole[2] | Mixture of regioisomers[10] | CuAAC offers precise control over the product's stereochemistry. |

Second-Order Rate Constants for Commonly Used Cyclooctynes in SPAAC

The choice of cyclooctyne significantly impacts the rate of SPAAC. The following table compares the second-order rate constants for the reaction of various cyclooctynes with benzyl azide.

| Cyclooctyne | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference(s) |

| DIBO | ~0.3 - 0.7 | [16] |

| DBCO | ~0.6 - 1.0 | [16] |

| BCN | ~0.06 - 0.1 | [16] |

| fluor[11+1]CPP | 4.7 x 10⁻³ | [6] |

| [9+1]CPP | 2.2 x 10⁻³ | [6] |

| [11+1]CPP | 4.5 x 10⁻⁴ | [6] |

| m[9+1]CPP | 9.6 x 10⁻³ | [6] |

Note: Reaction rates can vary depending on the solvent, temperature, and the specific azide reactant used.[16]

Performance of Catalytic Systems in CuAAC

The efficiency of the CuAAC reaction is highly dependent on the copper source and the stabilizing ligand used.

| Catalyst System | Catalyst Loading (mol%) | Solvent | Reaction Time | Yield (%) | Reference(s) |

| CuI (ligand-free) | 1 | Cyrene™ | 0.5 h | Low | [22] |

| CuBr (ligand-free) | 0.5 | Neat | 5 min | <10 | [22] |

| [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ | 0.5 | Neat | 5 min | >99 | [22] |

| [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ | 0.005 (50 ppm) | Neat | 2 h | >99 | [22] |

Experimental Protocols & Methodologies

This section provides detailed protocols for key applications of alkyne-based bioorthogonal chemistry.

Protocol for Antibody-Drug Conjugate (ADC) Synthesis via CuAAC

This protocol describes the conjugation of an azide-modified cytotoxic drug to an antibody containing a terminal alkyne.[7][9]

Materials:

-

Antibody with a terminal alkyne group

-

Azide-modified cytotoxic drug

-

Copper(II) sulfate (CuSO₄) solution (100 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (200 mM in water)

-

Sodium ascorbate solution (100 mM in water, freshly prepared)

-

Phosphate-buffered saline (PBS)

-

DMSO (for dissolving the drug if necessary)

-

Size-exclusion chromatography (SEC) column for purification

Procedure:

-

Preparation of Reagents:

-

Dissolve the azide-modified drug in DMSO or an appropriate buffer to a stock concentration of 10 mM.

-

Prepare a fresh solution of 100 mM sodium ascorbate in water immediately before use.

-

-

Formation of the Copper(I)-Ligand Complex:

-

In a microcentrifuge tube, mix the 100 mM CuSO₄ solution and the 200 mM THPTA ligand solution in a 1:2 molar ratio.

-

Allow the mixture to stand at room temperature for 5 minutes to form the Cu(I)-THPTA complex.

-

-

Conjugation Reaction:

-

In a separate reaction tube, add the alkyne-labeled antibody dissolved in PBS.

-

Add the azide-modified drug to the antibody solution. The molar ratio of drug to antibody is typically between 4:1 and 10:1 and should be optimized for the specific ADC.

-

Add the pre-formed Cu(I)/THPTA complex to the antibody-drug mixture. A final concentration of 25 equivalents of the complex relative to the azide is a good starting point.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution (40 equivalents relative to the azide).

-

Gently mix the reaction and incubate at room temperature for 30-60 minutes, protected from light.

-

-

Purification:

-

Purify the resulting ADC using a pre-equilibrated SEC column to remove unreacted drug, catalyst, and ligand.

-

Collect the fractions corresponding to the purified ADC.

-

-

Characterization:

-

Analyze the purified ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation state using techniques such as UV-Vis spectroscopy, mass spectrometry, and size-exclusion chromatography.

-

Protocol for Metabolic Labeling of Glycans and Visualization via SPAAC

This protocol describes the metabolic incorporation of an azide-functionalized sugar into cellular glycans, followed by fluorescent labeling using a DBCO-containing dye via SPAAC.[23]

Materials:

-

Cultured cells (e.g., HeLa, CHO)

-

Cell culture medium and supplements

-

Peracetylated N-azidoacetyl-D-mannosamine (Ac₄ManNAz)

-

DMSO

-

DBCO-functionalized fluorescent dye (e.g., DBCO-Fluor 488)

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde in PBS (for fixed-cell imaging)

-

0.1% Triton X-100 in PBS (for permeabilization, optional)

-

DAPI (for nuclear counterstaining, optional)

-

Fluorescence microscope

Procedure:

-

Metabolic Labeling:

-

Seed cells in an appropriate culture vessel (e.g., glass-bottom dishes for microscopy).

-

Prepare a stock solution of Ac₄ManNAz in DMSO (e.g., 10 mM).

-

Add the Ac₄ManNAz stock solution to the cell culture medium to a final concentration of 25-50 µM.

-

Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO₂) for 1 to 3 days.

-

-

Cell Staining (Live-Cell Imaging):

-

Prepare a staining solution of the DBCO-fluorophore in culture medium (e.g., 5-10 µM).

-

Wash the cells twice with warm PBS.

-

Add the staining solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

-

Wash the cells three times with PBS.

-

Image the cells using a fluorescence microscope.

-

-

Cell Staining (Fixed-Cell Imaging):

-

After metabolic labeling, wash the cells twice with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells twice with PBS.

-

(Optional) For intracellular glycan imaging, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes. Wash twice with PBS.

-

Incubate the fixed cells with the DBCO-fluorophore staining solution (in PBS) for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

(Optional) Counterstain with DAPI for 5 minutes and wash twice with PBS.

-

Mount and image the cells.

-

Protocol for Proteomic Analysis using Alkyne Analogs and Click Chemistry

This protocol outlines a general workflow for activity-based protein profiling (ABPP) using an alkyne-containing probe and subsequent enrichment of labeled proteins via CuAAC.[24][25]

Materials:

-

Cell lysate or tissue homogenate

-

Alkyne-functionalized activity-based probe

-

Azido-biotin probe

-

Copper(II) sulfate (CuSO₄)

-

Tris-benzyltriazolylmethylamine (TBTA)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Streptavidin agarose beads

-

Wash buffers (e.g., PBS with varying concentrations of SDS)

-

Elution buffer (e.g., buffer containing SDS and β-mercaptoethanol)

-

Reagents for SDS-PAGE and mass spectrometry

Procedure:

-

Protein Labeling:

-

Incubate the proteome (cell lysate) with the alkyne-functionalized probe at a predetermined concentration and time to allow for covalent modification of target proteins.

-

-

Click Chemistry Reaction (CuAAC):

-

To the labeled proteome, add the azido-biotin probe, TCEP (a reducing agent), TBTA (a Cu(I) stabilizing ligand), and CuSO₄.

-

Incubate the reaction for 1 hour at room temperature to "click" the biotin tag onto the alkyne-labeled proteins.

-

-

Enrichment of Labeled Proteins:

-

Add streptavidin agarose beads to the reaction mixture and incubate to capture the biotinylated proteins.

-

Wash the beads extensively with a series of buffers to remove non-specifically bound proteins.

-

-

Elution and Analysis:

-

Elute the captured proteins from the beads using an appropriate elution buffer.

-

Analyze the enriched proteins by SDS-PAGE followed by in-gel digestion and identification by mass spectrometry.

-

Mandatory Visualizations

To further clarify the experimental workflows and underlying principles, the following diagrams are provided in the DOT language for Graphviz.

Caption: Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Caption: Experimental workflow for metabolic labeling and SPAAC-mediated imaging.

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis via CuAAC.

Troubleshooting and Considerations

Successful implementation of bioorthogonal chemistry requires careful attention to experimental details. Below are some common challenges and troubleshooting suggestions.

| Problem | Possible Cause | Solution(s) |

| Low or no reaction yield in CuAAC | Inactive copper catalyst (oxidized to Cu(II)) | Ensure fresh sodium ascorbate solution is used. Increase the concentration of the reducing agent. Use a stabilizing ligand like THPTA or TBTA.[26][27] |

| Inaccessible alkyne or azide groups on the biomolecule | Perform the reaction under denaturing conditions (e.g., with DMSO as a co-solvent) if the biomolecule can tolerate it.[26][27] | |

| Sequestration of copper by the biomolecule | Increase the copper concentration. Perform a test reaction with a small molecule alkyne/azide to confirm reagent activity.[27] | |

| Cell toxicity observed with CuAAC | High copper concentration | Optimize the copper concentration to the lowest effective level. Ensure the use of a stabilizing ligand to mitigate toxicity.[28] |

| Generation of reactive oxygen species (ROS) | Minimize exposure to air. Add ROS scavengers to the reaction mixture.[10] | |

| Slow reaction rate in SPAAC | Low reactivity of the chosen cyclooctyne | Select a more reactive cyclooctyne (e.g., DBCO derivatives).[16] |

| Low concentration of reactants | Increase the concentration of the labeling reagent if possible. Allow for longer incubation times.[29] | |

| High background fluorescence in imaging experiments | Non-specific binding of the fluorescent probe | Increase the number and duration of washing steps. Include a blocking step (e.g., with BSA) for fixed-cell imaging. |

| Hydrophobic aggregation of the probe | Use a more hydrophilic version of the probe (e.g., with a PEG linker). Filter the probe solution before use. |

Conclusion

Bioorthogonal chemistry with terminal alkynes has fundamentally transformed our ability to study and manipulate biological systems. The choice between the rapid and efficient CuAAC for in vitro applications and the biocompatible SPAAC for live-cell and in vivo studies provides researchers with a versatile toolkit to address a wide range of biological questions. By understanding the core principles, quantitative kinetics, and detailed experimental protocols outlined in this guide, researchers and drug development professionals can effectively harness the power of alkyne-based bioorthogonal chemistry to advance their scientific endeavors. The continued development of new alkyne and azide probes with improved reactivity and functionality promises to further expand the horizons of this exciting field, enabling even more sophisticated investigations into the machinery of life.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Constructing new bioorthogonal reagents and reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Optimal “Click” Formulation Strategy for Antibody-Drug Conjugate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]

- 10. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. broadpharm.com [broadpharm.com]

- 12. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]

- 13. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. chemrxiv.org [chemrxiv.org]

- 20. vectorlabs.com [vectorlabs.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. benchchem.com [benchchem.com]

- 23. benchchem.com [benchchem.com]

- 24. Profiling Protein Methylation with Cofactor Analogue Containing Terminal Alkyne Functionality - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 27. jenabioscience.com [jenabioscience.com]

- 28. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 29. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]

An In-depth Technical Guide to Metabolic Labeling with Ethynyl Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic labeling with ethynyl analogs is a powerful and versatile technique for studying the dynamics of biomolecules within living systems. This approach introduces a small, bioorthogonal alkyne group into newly synthesized proteins, nucleic acids, glycans, and lipids. The incorporated ethynyl tag serves as a handle for subsequent detection and analysis via highly specific and efficient "click chemistry" reactions. This allows for the visualization, identification, and quantification of nascent biomolecules, providing invaluable insights into a wide range of biological processes, from cell proliferation and protein turnover to the intricate workings of signaling pathways. This guide provides an in-depth overview of the core principles, experimental protocols, and applications of metabolic labeling with ethynyl analogs, tailored for researchers, scientists, and drug development professionals.

Core Principles

Metabolic labeling with ethynyl analogs leverages the cell's own biosynthetic machinery. Cells are cultured in the presence of a precursor molecule (e.g., an amino acid, nucleoside, sugar, or fatty acid) that has been chemically modified to contain an ethynyl group (-C≡CH). The cellular enzymes that process the natural precursor also recognize and incorporate the ethynyl-containing analog into newly synthesized macromolecules.[1]

The key to this technique is the bioorthogonal nature of the ethynyl group; it is chemically inert within the biological environment and does not participate in side reactions with endogenous molecules.[2] This allows for the highly selective detection of the labeled biomolecules using a complementary azide-functionalized probe via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC), collectively known as "click chemistry".[2]

Ethynyl Analogs of Biomolecules

A variety of ethynyl analogs are commercially available or can be synthesized to target different classes of biomolecules.

Table 1: Common Ethynyl Analogs for Metabolic Labeling

| Biomolecule Class | Ethynyl Analog | Natural Counterpart | Applications |

| Proteins | L-Homopropargylglycine (HPG) | Methionine | Monitoring protein synthesis, proteomics (BONCAT, FUNCAT) |

| β-ethynylserine (βES) | Threonine | Nascent proteome profiling (THRONCAT)[3] | |

| DNA | 5-Ethynyl-2'-deoxyuridine (EdU) | Thymidine | Cell proliferation assays, DNA replication studies |

| RNA | 5-Ethynyluridine (EU) | Uridine | RNA synthesis and turnover analysis |

| 5-Ethynylcytidine (EC) | Cytidine | RNA labeling, often with faster metabolism than EU[4] | |

| Glycans | Peracetylated 6-Alkynyl-fucose (Ac46AlkFuc) | Fucose | Studying fucosylation |

| Peracetylated Alkynyl-N-acetylmannosamine (Ac4ManNAl) | N-acetylmannosamine | Sialic acid labeling[5] | |

| Lipids | Alkynyl palmitate (e.g., 15-Hexadecynoic acid) | Palmitic acid | Studying protein palmitoylation and lipid metabolism |

| Alkynyl stearate (e.g., 17-Octadecynoic acid) | Stearic acid | Investigating fatty acylation[6] |

Key Experimental Techniques

Several well-established techniques utilize ethynyl analogs for proteomic analysis:

-

BONCAT (Bio-Orthogonal Non-Canonical Amino Acid Tagging): This method is used for the affinity purification and subsequent identification of newly synthesized proteins by mass spectrometry.

-

FUNCAT (Fluorescent Non-Canonical Amino Acid Tagging): This technique allows for the visualization of newly synthesized proteins within fixed cells or tissues using fluorescence microscopy.

-

PALM (Pulsed Azidohomoalanine Labeling in Mammals): An in vivo labeling strategy to identify newly synthesized proteins in different tissues of living animals.

Experimental Workflows and Signaling Pathways

Metabolic labeling with ethynyl analogs is a powerful tool to investigate dynamic cellular processes, including signaling pathways.

Ethynyl analogs can be used to study how signaling pathways affect the synthesis of specific biomolecules. For example, growth factor signaling often leads to increased protein and lipid synthesis.

Detailed Experimental Protocols

Protocol 1: BONCAT for Proteomic Analysis of Newly Synthesized Proteins

1. Metabolic Labeling:

-

Culture cells to 70-80% confluency.

-

Replace the culture medium with methionine-free medium and incubate for 30-60 minutes to deplete endogenous methionine.

-

Add L-Homopropargylglycine (HPG) to the medium at a final concentration of 25-50 µM.

-

Incubate the cells for the desired labeling period (e.g., 1-4 hours).

2. Cell Lysis:

-

Wash the cells twice with ice-cold PBS.

-

Lyse the cells in a buffer containing 1% SDS and protease inhibitors.

-

Sonicate the lysate to shear genomic DNA and reduce viscosity.

-

Determine the protein concentration of the lysate.

3. Click Chemistry Reaction:

-

To 1 mg of protein lysate, add the following click chemistry reaction components in order:

-

Azide-biotin probe (final concentration 100 µM)

-

Tris(2-carboxyethyl)phosphine (TCEP) (final concentration 1 mM)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (final concentration 100 µM)

-

Copper(II) sulfate (CuSO₄) (final concentration 1 mM)

-

-

Incubate the reaction for 1-2 hours at room temperature with gentle rotation.

4. Affinity Purification:

-

Add streptavidin-agarose beads to the reaction mixture and incubate for 2 hours at room temperature to capture the biotinylated proteins.

-

Wash the beads extensively with a series of buffers (e.g., high salt, urea, and detergent-containing buffers) to remove non-specifically bound proteins.

5. On-Bead Digestion and Mass Spectrometry:

-

Resuspend the beads in a digestion buffer containing trypsin.

-

Incubate overnight at 37°C to digest the captured proteins.

-

Collect the supernatant containing the peptides and analyze by LC-MS/MS.

Protocol 2: Metabolic Labeling with Ethynyl Fatty Acids

1. Preparation of Fatty Acid-BSA Conjugate:

-

Dissolve the alkynyl fatty acid (e.g., alkynyl palmitate) in DMSO to make a stock solution (e.g., 100 mM).

-

Saponify the fatty acid by adding a molar excess of potassium hydroxide and incubating at 65°C for 15 minutes.[6]

-

Prepare a solution of fatty acid-free bovine serum albumin (BSA) in serum-free medium.

-

Add the saponified fatty acid to the BSA solution and incubate at 37°C for 15 minutes to allow for complex formation.[6]

2. Metabolic Labeling:

-

Culture cells in a medium containing delipidated serum.

-

Add the fatty acid-BSA conjugate to the culture medium to the desired final concentration (e.g., 25-100 µM for alkynyl palmitate).[6]

-

Incubate for the desired labeling period (e.g., 4-16 hours).[7]

3. Detection:

-

After labeling, lyse the cells and proceed with click chemistry using an azide-functionalized probe (e.g., azide-fluorophore for imaging or azide-biotin for western blotting and purification) as described in the BONCAT protocol.

Protocol 3: Metabolic Labeling of Glycans with Alkynyl Sugars

1. Metabolic Labeling:

-

Culture cells in their standard growth medium.

-

Add the peracetylated alkynyl sugar (e.g., Ac46AlkFuc or Ac4ManNAl) directly to the culture medium. Optimal concentrations vary by cell type and sugar, but a starting point of 25-100 µM is common.[5][8]

-

Incubate for 1-3 days to allow for deacetylation and incorporation into cellular glycans.[9]

2. Detection:

-

For cell surface labeling, cells can be directly subjected to a click reaction with a membrane-impermeable azide-fluorophore for analysis by flow cytometry or fluorescence microscopy.

-

For analysis of total cellular glycoproteins, lyse the cells and perform the click reaction on the lysate as described in the BONCAT protocol.

Quantitative Data Summary

The efficiency of metabolic labeling can be influenced by several factors, including the specific analog used, its concentration, the duration of labeling, and the cell type.

Table 2: Comparison of Labeling Efficiency and Cytotoxicity of Selected Ethynyl Analogs

| Analog | Cell Line | Concentration | Labeling Time | Labeling Efficiency | Cytotoxicity (IC50) | Reference |

| EdU | CHO | 1-10 µM | 24 h | High | ~88 nM (in nucleotide-free media) | [10] |

| F-ara-EdU | HeLa | 10 µM | 24 h | Comparable to EdU | >100 µM | |

| HPG | HeLa | 50 µM | 4 h | High | Low | [3] |

| βES | HeLa | 50 µM | 4 h | High, even in complete media | Low | [3] |

| Ac4ManNAl | LNCaP | 50 µM | 3 days | 78% of sialic acids labeled | Not reported | [5] |

| Ac4ManNAz | LNCaP | 50 µM | 3 days | 51% of sialic acids labeled | Not reported | [5] |

| 6-Alk-Fuc | Neuro2A | 100 µM | 24 h | Moderate | Low | [8] |

| 7-Alk-Fuc | Neuro2A | 100 µM | 24 h | Low | Low | [8] |

| 6-Az-Fuc | Neuro2A | 100 µM | 24 h | High | Moderate to High | [8] |

Troubleshooting

Table 3: Common Problems and Solutions in Metabolic Labeling with Ethynyl Analogs

| Problem | Possible Cause | Suggested Solution |

| No or weak signal | Insufficient analog concentration or incubation time. | Optimize concentration and labeling duration. For amino acid analogs, consider depleting the natural amino acid from the medium. |

| Inefficient click reaction. | Prepare fresh click chemistry reagents, especially the copper(I) catalyst (or reducing agent). Ensure appropriate pH and temperature. | |

| High levels of endogenous precursor. | For amino acid labeling, pre-incubate cells in a medium lacking the corresponding natural amino acid. | |

| High background | Non-specific binding of the detection probe. | Increase the number and stringency of wash steps after the click reaction. Include a no-analog control to assess background. |

| Copper-induced fluorescence. | If using fluorescence detection, ensure thorough washing after the click reaction to remove all copper. Consider using a copper-free click chemistry approach (SPAAC). | |

| Cell toxicity | High concentration of the ethynyl analog. | Perform a dose-response curve to determine the optimal, non-toxic concentration of the analog. Reduce the labeling time. |

| Toxicity of the click chemistry reagents. | For live-cell imaging, use copper-free click chemistry (SPAAC) as the copper catalyst in CuAAC is toxic to cells. | |

| Inconsistent results | Variability in cell culture conditions. | Maintain consistent cell density, passage number, and growth conditions between experiments. |

| Degradation of reagents. | Store ethynyl analogs and click chemistry reagents according to the manufacturer's instructions. Prepare fresh solutions of labile components like sodium ascorbate. |

Conclusion

Metabolic labeling with ethynyl analogs, coupled with the specificity of click chemistry, provides a robust and versatile platform for the study of nascent biomolecules. This powerful approach offers researchers and drug development professionals the ability to gain dynamic insights into a wide array of cellular processes with high temporal and spatial resolution. By carefully selecting the appropriate ethynyl analog and optimizing the experimental conditions, this technique can be tailored to address a multitude of biological questions, ultimately advancing our understanding of cellular function in health and disease.

References

- 1. Cellular Metabolism Pathways | Cell Signaling Technology [cellsignal.com]

- 2. THRONCAT: metabolic labeling of newly synthesized proteins using a bioorthogonal threonine analog - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 5. Quantitative BONCAT Allows Identification of Newly Synthesized Proteins after Optic Nerve Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Cell signalling by reactive lipid species: new concepts and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lipid signaling - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. "Stuck on sugars - how carbohydrates regulate cell adhesion, recognition, and signaling" - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking Cellular Secrets: A Technical Guide to Novel Applications of Ethynyl-Based Chemical Reporters

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of cellular biology, the ability to observe and quantify dynamic molecular processes is paramount to unraveling complex biological questions and advancing therapeutic development. Ethynyl-based chemical reporters, small molecules containing a terminal alkyne group, have emerged as powerful tools for in-depth investigations of a wide array of biomolecules. Their utility lies in their bioorthogonal reactivity, specifically the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry." This reaction allows for the covalent attachment of probes, such as fluorophores or affinity tags, to ethynyl-labeled biomolecules within a complex biological milieu without interfering with native cellular processes.[1][2][3][4] This technical guide explores the expanding applications of ethynyl-based chemical reporters in labeling and analyzing nucleic acids, proteins, lipids, and glycans, providing detailed experimental protocols and quantitative insights for researchers in the life sciences.

Core Principles: Metabolic Labeling and Bioorthogonal Chemistry

The fundamental strategy underpinning the use of ethynyl-based chemical reporters involves a two-step process: metabolic incorporation followed by bioorthogonal ligation.

-

Metabolic Incorporation: Cells are incubated with a synthetic analog of a metabolic precursor that has been modified to contain an ethynyl group. The cellular machinery recognizes this analog and incorporates it into the corresponding biomolecules (e.g., DNA, proteins, lipids, or glycans).[1]

-

Bioorthogonal Ligation (Click Chemistry): The ethynyl group, now integrated into the biomolecule of interest, serves as a chemical handle. A detection probe equipped with an azide group is then introduced. The "click" reaction, catalyzed by copper(I), forms a stable triazole linkage between the ethynyl-labeled biomolecule and the azide probe, enabling detection and analysis.[1][2]

This approach offers significant advantages over traditional methods like radioactive labeling or antibody-based detection, including reduced toxicity, higher sensitivity, and compatibility with a wide range of analytical platforms.[5]

Applications in Nucleic Acid Research

Ethynyl-based reporters have revolutionized the study of DNA and RNA synthesis and dynamics.

Visualizing DNA Replication with 5-Ethynyl-2'-deoxyuridine (EdU)

EdU is a thymidine analog that is incorporated into newly synthesized DNA by cellular DNA polymerases.[1] Subsequent detection via click chemistry provides a highly sensitive and specific method for assessing cell proliferation, both in vitro and in vivo.[5][6][7][8][9]

Table 1: Quantitative Comparison of EdU Labeling with Traditional BrdU Method

| Parameter | EdU with Click Chemistry | BrdU with Antibody Detection |

| Detection Principle | Copper-catalyzed azide-alkyne cycloaddition | Antibody-antigen binding |

| DNA Denaturation | Not required | Required (HCl, heat, or DNase) |

| Procedure Time | Shorter | Longer |

| Sensitivity | Higher | Lower |

| Multiplexing | Compatible with a wide range of fluorophores and antibodies | Limited by antibody cross-reactivity |

| Artifacts | Minimal | Potential for DNA damage and epitope masking |

Experimental Protocol: EdU Labeling and Detection in Cultured Cells

This protocol is adapted from established methods for fluorescent imaging of DNA synthesis.[7][8]

Materials:

-

Cells of interest cultured on coverslips

-

Complete cell culture medium

-

10 mM EdU stock solution in DMSO

-

Fixative solution (e.g., 3.7% formaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Click-iT® reaction cocktail (or individual components: CuSO₄, fluorescent azide, and a reducing agent in a reaction buffer)

-

Wash buffer (e.g., PBS with 3% BSA)

-

Nuclear counterstain (e.g., DAPI)

Procedure:

-

EdU Labeling:

-

Add EdU to the cell culture medium to a final concentration of 10 µM.

-

Incubate the cells for a desired period (e.g., 1-2 hours) to allow for EdU incorporation. The optimal time may vary depending on the cell type and experimental goals.

-

-

Fixation and Permeabilization:

-

Wash the cells twice with PBS.

-

Fix the cells with 3.7% formaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells twice with PBS.

-

Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.

-

Wash the cells twice with PBS.

-

-

Click Reaction:

-

Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions.

-

Aspirate the wash buffer and add the reaction cocktail to the cells.

-

Incubate for 30 minutes at room temperature, protected from light.

-

-

Staining and Imaging:

-

Wash the cells once with wash buffer.

-

Stain the nuclei with a suitable counterstain (e.g., DAPI).

-

Wash the cells twice with PBS.

-

Mount the coverslips on microscope slides and image using fluorescence microscopy.

-

dot

Probing Protein Dynamics and Modifications

Ethynyl-based reporters have enabled the study of protein synthesis, post-translational modifications, and protein-protein interactions with unprecedented detail.

Monitoring Protein S-Palmitoylation

S-palmitoylation, the reversible attachment of palmitic acid to cysteine residues, plays a crucial role in regulating protein trafficking, stability, and function.[1] Alkynyl analogs of palmitic acid, such as 15-hexadecynoic acid (15-HDYA), can be metabolically incorporated into proteins and subsequently detected via click chemistry.[10]

Table 2: Quantitative Proteomic Analysis of S-Palmitoylated Proteins

| Protein | Function | Fold Change (Treatment vs. Control) | Reference |

| GNAI2 | G-protein signaling | 3.2 | (Martin et al., 2011) |

| FLOT1 | Membrane raft formation | 2.8 | (Martin et al., 2011) |

| LAT | T-cell receptor signaling | 4.5 | (Martin et al., 2011) |

| SRC | Tyrosine kinase signaling | 2.1 | (Martin et al., 2011) |

Experimental Protocol: Identification of S-Palmitoylated Proteins

This protocol outlines a general workflow for the enrichment and identification of S-palmitoylated proteins using an alkynyl fatty acid reporter.[1][11]

Materials:

-

Cultured cells

-

Alkynyl fatty acid (e.g., 15-HDYA) complexed to fatty acid-free BSA

-

Cell lysis buffer

-

Azide-biotin probe

-

Click chemistry reagents (CuSO₄, reducing agent, ligand)

-

Streptavidin-agarose beads

-

Wash buffers

-

Elution buffer (containing a reducing agent to cleave the biotin linker)

-

Reagents for SDS-PAGE and Western blotting or mass spectrometry

Procedure:

-

Metabolic Labeling:

-

Incubate cells with the alkynyl fatty acid-BSA complex for a defined period (e.g., 4-6 hours).

-

-

Cell Lysis:

-

Harvest and lyse the cells in a suitable lysis buffer.

-

-

Click Reaction:

-

Perform the click reaction by adding the azide-biotin probe and click chemistry reagents to the cell lysate.

-

Incubate for 1 hour at room temperature.

-

-

Affinity Purification:

-

Add streptavidin-agarose beads to the lysate and incubate to capture the biotinylated proteins.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

-

Elution and Analysis:

-

Elute the captured proteins from the beads.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting for specific candidates or by mass spectrometry for proteome-wide identification.

-

dot

Investigating Glycosylation and Lipid Metabolism

Ethynyl-modified sugars and lipids serve as powerful reporters for studying the complex processes of glycosylation and lipid metabolism and their roles in cellular signaling.

Visualizing Glycans with Alkynyl Sugars

Aberrant glycosylation is a hallmark of many diseases, including cancer.[1] Ethynyl-modified monosaccharides, such as alkynyl-fucose and alkynyl-N-acetylmannosamine (a precursor to sialic acid), can be metabolically incorporated into cellular glycans.[3][4] Subsequent fluorescent labeling via click chemistry allows for the visualization of glycan localization and dynamics.[3][4][12][13]

Tracing Lipid Metabolism with Alkynyl Fatty Acids

Alkynyl-functionalized fatty acids are valuable tools for tracing lipid metabolism and identifying lipid-protein interactions.[14] These reporters can be used to study fatty acid uptake, trafficking, and incorporation into various lipid species.

Table 3: Applications of Ethynyl-Based Reporters in Glycosylation and Lipid Research

| Reporter Type | Application | Key Findings | Reference(s) |

| Alkynyl Fucose | Imaging fucosylated glycans | Visualization of fucosylated glycans on the cell surface and in intracellular compartments. | [3][4][13] |

| Alkynyl ManNAc | Labeling sialylated glycans | Enabled the study of sialic acid dynamics in cancer cells. | [3][4] |

| Alkynyl Palmitate | Profiling protein palmitoylation | Identification of numerous novel palmitoylated proteins. | [1][11][15] |

| Alkynyl Stearate | Studying fatty acid metabolism | Tracing the incorporation of stearate into complex lipids. | [10] |

Impact on Signaling Pathway Analysis

Post-translational modifications like glycosylation and palmitoylation are critical regulators of signaling pathways. Ethynyl-based reporters provide a means to investigate how these modifications influence protein function and downstream signaling events.

S-Palmitoylation in EGFR Signaling

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a central role in cell proliferation and survival. S-palmitoylation of EGFR has been shown to regulate its signaling activity.[10][15][16][17]

dot

O-GlcNAcylation and Insulin Signaling

O-GlcNAcylation, the attachment of a single N-acetylglucosamine sugar to serine or threonine residues, is a nutrient-sensitive modification that can modulate the insulin signaling pathway, contributing to insulin resistance.[2][5][6][7][9]

dot

Conclusion

Ethynyl-based chemical reporters, in conjunction with bioorthogonal click chemistry, have become indispensable tools for modern biological research and drug discovery. Their versatility allows for the sensitive and specific labeling and analysis of a wide range of biomolecules in their native cellular environment. The detailed protocols and quantitative data presented in this guide provide a foundation for researchers to apply these powerful techniques to their own investigations. As our understanding of the intricate roles of post-translational modifications and metabolic dynamics in health and disease continues to grow, the applications for ethynyl-based chemical reporters are poised to expand even further, promising new insights and therapeutic opportunities.

References

- 1. Altered glycosylation in cancer: A promising target for biomarkers and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. O-GlcNAc modification, insulin signaling and diabetic complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biocompare.com [biocompare.com]

- 4. Protocol for the visualization and identification of S-palmitoylated proteins in HCT-116 cells using metabolic labeling via click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Elevated nucleocytoplasmic glycosylation by O-GlcNAc results in insulin resistance associated with defects in Akt activation in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. O-GlcNAc Signaling: A Metabolic Link Between Diabetes and Cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | The Role of Insulin Resistance and Protein O-GlcNAcylation in Neurodegeneration [frontiersin.org]

- 8. Glycosylation in cancer: mechanisms and clinical implications [en-cancer.fr]

- 9. researchgate.net [researchgate.net]

- 10. Inhibition of DHHC20 mediated EGFR palmitoylation creates a dependence on EGFR signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Hallmarks of glycosylation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Wnt signaling pathway - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. Lipid-induced S-palmitoylation as a Vital Regulator of Cell Signaling and Disease Development - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Recent advances in S-palmitoylation and its emerging roles in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Regulation of EGFR signalling by palmitoylation and its role in tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring the Biocompatibility of Ethynyl Probes in Living Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of the ethynyl group as a bioorthogonal handle has revolutionized the study of biomolecules in their native environment. This powerful tool, enabling the visualization and isolation of newly synthesized DNA, RNA, proteins, and other cellular components, has propelled our understanding of complex biological processes. However, the introduction of any xenobiotic molecule into a living system necessitates a thorough evaluation of its biocompatibility. This technical guide provides a comprehensive overview of the biocompatibility of commonly used ethynyl probes, with a focus on their effects on cell health, and offers detailed protocols for their assessment.

Introduction to Ethynyl Probes and Biocompatibility

Ethynyl probes are small molecules containing a terminal alkyne group. This functional group is largely absent in biological systems, making it an ideal target for bioorthogonal "click" chemistry reactions. These reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allow for the specific and efficient labeling of ethynyl-tagged biomolecules with imaging agents or affinity tags.

While invaluable, the incorporation of these probes can exert cytotoxic effects, perturb cellular metabolism, and interfere with normal physiological processes. Therefore, a critical aspect of their use is the careful assessment of their biocompatibility to ensure that the observed biological phenomena are not artifacts of the probe itself.

Mechanisms of Ethynyl Probe-Induced Cytotoxicity

The cytotoxic effects of ethynyl probes are diverse and depend on the nature of the probe and its metabolic fate within the cell.

-

Nucleoside Analogs (e.g., 5-ethynyl-2'-deoxyuridine, EdU): As a thymidine analog, EdU is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[1] This incorporation can lead to the stalling of replication forks, triggering a DNA damage response (DDR).[1] The highly reactive triple bond of the ethynyl group is thought to contribute to this genotoxicity.[1] Prolonged exposure or high concentrations of EdU can lead to cell cycle arrest, apoptosis, and a reduction in cell proliferation.[1]

-

Amino Acid Analogs (e.g., L-ethynylphenylalanine, O-propargyl-puromycin): Ethynyl-modified amino acids are incorporated into nascent polypeptide chains during protein synthesis. O-propargyl-puromycin (OPP), an analog of puromycin, acts as a chain terminator, leading to the formation of truncated, C-terminally labeled proteins.[2][3][4][5][6] This disruption of protein synthesis can be cytotoxic, particularly at higher concentrations or with prolonged exposure. While some studies suggest OPP has a potency two- to threefold lower than unmodified puromycin, its impact on cellular health requires careful evaluation in the specific context of the experiment.[3]

Quantitative Analysis of Cytotoxicity

A crucial step in evaluating the biocompatibility of an ethynyl probe is to determine its cytotoxic potential. This is often quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the probe that reduces a specific biological activity (e.g., cell viability) by 50%.

Below are tables summarizing the reported IC50 values for common ethynyl probes in various cell lines. It is important to note that these values can vary significantly depending on the cell type, exposure time, and the specific assay used.

| Ethynyl Probe | Cell Line | Assay | Exposure Time | IC50 Value | Reference |

| 5-ethynyl-2'-deoxyuridine (EdU) | CHO (Chinese Hamster Ovary) | Colony Formation | - | 88 nM | [1] |

| DNA repair-deficient CHO cells | Colony Formation | - | ~0.30–0.63 μM | [1] | |

| HCT 116 (Colon Cancer) | MTT | 72 h | 0.72 µM | ||

| HeLa (Cervical Cancer) | MTT | - | 53.74 ± 2.95 μg/mL | [5] | |

| DU-145 (Prostate Cancer) | MTT | - | 75.07 ± 5.48 μg/mL | [5] | |

| 5-ethynyl-2'-deoxycytidine (EdC) | Various Cell Lines | MTT | - | Varies | [7] |

| O-propargyl-puromycin (OPP) | NIH/3T3 (Fibroblasts) | Impedance-based | - | 3.96 µM | [8] |

Note: The cytotoxicity of EdC is complex as it can be converted to EdU within the cell.[7]

Key Experimental Protocols for Biocompatibility Assessment

A thorough assessment of ethynyl probe biocompatibility should involve a multi-pronged approach, evaluating various aspects of cell health.

Cell Viability and Proliferation Assays

These assays provide a general overview of the probe's impact on cell survival and growth.

a) MTT Assay (Colorimetric)

This assay measures the metabolic activity of cells, which is an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Probe Treatment: Add the ethynyl probe at various concentrations to the cells and incubate for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle-only control.

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

b) EdU Cell Proliferation Assay (Flow Cytometry or Imaging)

This assay directly measures the incorporation of EdU into newly synthesized DNA, providing a precise measure of cell proliferation.

Protocol:

-

EdU Labeling: Add EdU to the cell culture medium at a final concentration of 10 µM and incubate for a period appropriate for the cell type's doubling time (e.g., 1-2 hours).

-

Cell Fixation and Permeabilization:

-

Harvest and wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells with 0.5% Triton™ X-100 in PBS for 20 minutes at room temperature.

-

-

Click Reaction:

-

Prepare a Click-iT® reaction cocktail containing a fluorescent azide (e.g., Alexa Fluor™ 488 azide), copper sulfate, and a reducing agent.

-

Incubate the cells with the reaction cocktail for 30 minutes at room temperature, protected from light.

-

-

DNA Staining (Optional): Stain the cells with a DNA content dye (e.g., DAPI, Propidium Iodide) to analyze the cell cycle distribution.

-

Analysis: Analyze the cells by flow cytometry or fluorescence microscopy to quantify the percentage of EdU-positive cells.

DNA Damage and Apoptosis Assays

These assays investigate the genotoxic effects of the probe and its potential to induce programmed cell death.

a) γH2AX Immunofluorescence Staining

Phosphorylation of the histone variant H2AX to form γH2AX is an early marker of DNA double-strand breaks.

Protocol:

-

Cell Treatment and Fixation: Treat cells with the ethynyl probe, then fix and permeabilize as described in the EdU assay protocol.

-

Blocking: Block non-specific antibody binding with a blocking buffer (e.g., PBS with 5% BSA) for 1 hour.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against γH2AX overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.

-